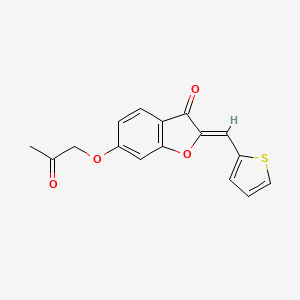

(Hydroxy-phenyl-phosphono-methyl)-phosphonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Hydroxy-phenyl-phosphono-methyl)-phosphonic acid, commonly known as HPPMP, is a chemical compound that belongs to the family of phosphonic acids. It is a white crystalline powder that is soluble in water, ethanol, and acetone. HPPMP has gained significant attention in the scientific community due to its potential applications in various fields, including agriculture, medicine, and material science.

Scientific Research Applications

Synthesis and Characterization

(Sevrain et al., 2017) discuss the various applications of phosphonic acids, including their use in the design of supramolecular or hybrid materials and for the functionalization of surfaces. The synthesis methods of phosphonic acids are detailed, highlighting their importance in various fields such as chemistry, biology, and physics.

One-Pot Synthesis Methodology

(Egorov et al., 2011) present a one-pot procedure for synthesizing 1-hydroxy-1,1-bis(phosphonic acid)s from carboxylic acids. This efficient methodology is exemplified by the synthesis of well-known bis(phosphonate)s like alendronate, emphasizing the chemical versatility of phosphonic acids.

Anti-Alzheimer and Antioxidant Activities

(Zaout et al., 2021) focus on the synthesis and characterization of α-aminophosphonates molecules. These molecules, including derivatives of (hydroxy-phenyl-phosphono-methyl)-phosphonic acid, showed potent anti-cholinesterase activity, suggesting potential use in treating Alzheimer's disease and demonstrating antioxidant properties.

Anticancer Applications

(Guénin et al., 2005) explore the synthesis of new aromatic bisphosphonates and their structure-activity relationships. Their study revealed significant anti-proliferative activity against tumor cell lines, highlighting the potential of phosphonic acid derivatives in cancer research.

Surface Functionalization

(Dubey et al., 2010) investigate the order and alignment in self-assembled monolayers of organophosphonic acids on silicon oxide surfaces. These findings are relevant for sensor applications, showcasing the importance of phosphonic acids in creating organized molecular structures for technological applications.

Role in Biomineralization Processes

(Ziȩba et al., 1996) examine the effect of phosphonate additives on the crystal growth of hydroxyapatite, an important aspect of biomineralization. The study provides insights into the influence of phosphonic acids on biological and industrial mineral formation processes.

Pharmaceutical Applications

(Altin et al., 2014) discuss the synthesis of dental monomers containing phosphonic acid groups. These monomers exhibit good hydrolytic stability and polymerization rates, making them suitable for use in dental adhesives. This highlights the relevance of phosphonic acid derivatives in dental and medical applications.

properties

IUPAC Name |

(hydroxy-phenyl-phosphonomethyl)phosphonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7P2/c8-7(15(9,10)11,16(12,13)14)6-4-2-1-3-5-6/h1-5,8H,(H2,9,10,11)(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOMURCDMLBWOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(O)(P(=O)(O)O)P(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O7P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2656676.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2656677.png)

![8-((2,4-Difluorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2656678.png)

![3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2656686.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2656687.png)

![5-Chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyrimidin-2-amine](/img/structure/B2656688.png)

sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2656691.png)

![3-[3-(1-Methylimidazol-2-yl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2656693.png)

![3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2656695.png)